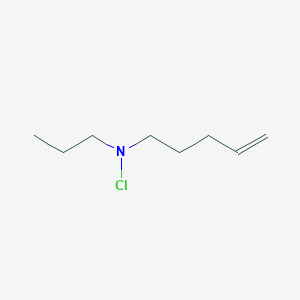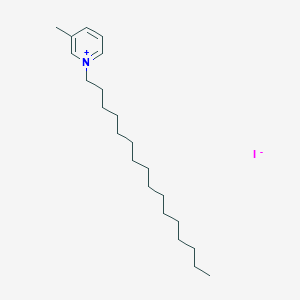
1-Hexadecyl-3-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-methylpyridin-1-ium iodide is a quaternary ammonium compound with the molecular formula C22H40IN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long hexadecyl chain attached to a methylpyridinium ion, making it amphiphilic and useful in forming micelles and other structures in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 3-methylpyridine with 1-iodohexadecane under reflux conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions through metathesis reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) or sodium chloride (for chloride substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.
Scientific Research Applications
1-Hexadecyl-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of cell membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-hexadecyl-3-methylpyridin-1-ium iodide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent. The long hydrophobic chain interacts with lipid membranes, while the hydrophilic pyridinium head group interacts with aqueous environments, facilitating the formation of micelles and other structures.
Comparison with Similar Compounds
1-Hexadecylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
1-Hexadecyl-3-methylimidazolium iodide: Contains an imidazolium ring instead of a pyridinium ring.
Uniqueness: 1-Hexadecyl-3-methylpyridin-1-ium iodide is unique due to its specific combination of a long alkyl chain and a methylpyridinium ion, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in multiple domains.
Properties
CAS No. |
14402-17-6 |
|---|---|
Molecular Formula |
C22H40IN |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-hexadecyl-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C22H40N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QIBUCFGPBFNFNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
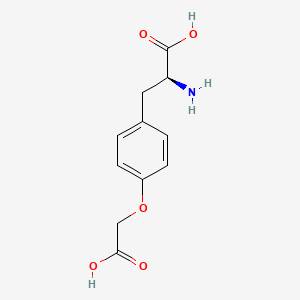
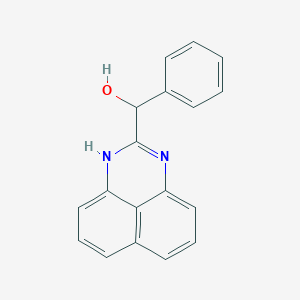
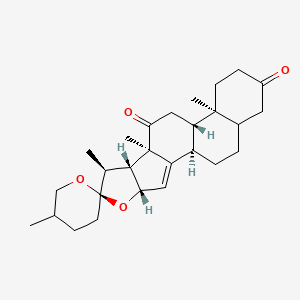

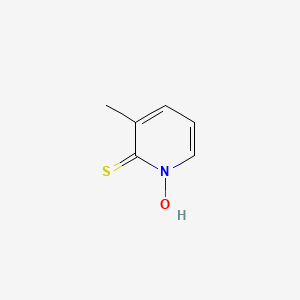
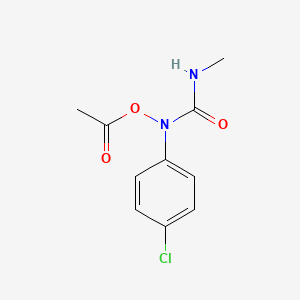
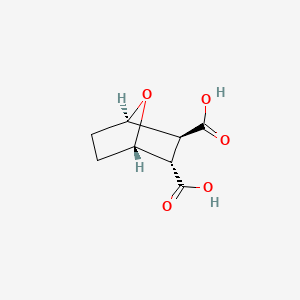
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
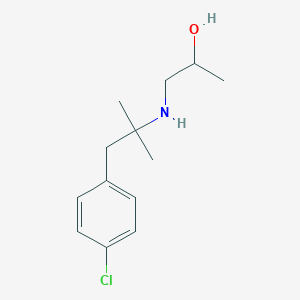
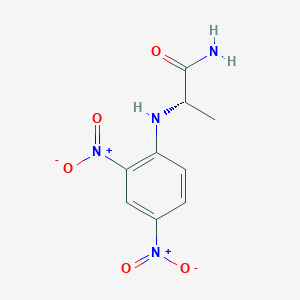
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

